(4-Carbamoyl-piperidin-1-yl)-acetic acid
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Overview
Description
(4-Carbamoyl-piperidin-1-yl)-acetic acid is a chemical compound with the molecular formula C8H14N2O3 It is characterized by the presence of a piperidine ring substituted with a carbamoyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Carbamoyl-piperidin-1-yl)-acetic acid typically involves the reaction of piperidine derivatives with carbamoylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: (4-Carbamoyl-piperidin-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-piperidine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(4-Carbamoyl-piperidin-1-yl)-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (4-Carbamoyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the piperidine ring can interact with receptors and enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
- 3-(4-Carbamoyl-piperidin-1-yl)-propionic acid
- 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid
Comparison: Compared to similar compounds, (4-Carbamoyl-piperidin-1-yl)-acetic acid is unique due to its specific structural features, such as the acetic acid moietyFor instance, the presence of the acetic acid group may enhance its solubility and facilitate its use in aqueous environments .
Properties
IUPAC Name |
2-(4-carbamoylpiperidin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c9-8(13)6-1-3-10(4-2-6)5-7(11)12/h6H,1-5H2,(H2,9,13)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJWJKSVBRBLLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390224 |
Source
|
Record name | (4-Carbamoyl-piperidin-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40479-21-8 |
Source
|
Record name | (4-Carbamoyl-piperidin-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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